3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Opioid Receptor Pharmacology GPCR Drug Discovery Structure–Activity Relationship

3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021073-56-2) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a chemotype recently identified as a novel δ opioid receptor (DOR)-selective agonist scaffold. The core spirocyclic hydantoin motif confers a conformationally constrained geometry that mimics the β-turn motif of endogenous peptide ligands, enabling engagement with GPCR orthosteric sites.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 1021073-56-2
Cat. No. B2469234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021073-56-2
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O
InChIInChI=1S/C14H17N3O3S/c1-2-17-12(19)14(15-13(17)20)5-7-16(8-6-14)11(18)10-4-3-9-21-10/h3-4,9H,2,5-8H2,1H3,(H,15,20)
InChIKeyMRCVEMCNSVWRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Spirocyclic DOR Agonist Chemotype Scaffold for Analgesic Discovery


3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021073-56-2) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a chemotype recently identified as a novel δ opioid receptor (DOR)-selective agonist scaffold [1]. The core spirocyclic hydantoin motif confers a conformationally constrained geometry that mimics the β-turn motif of endogenous peptide ligands, enabling engagement with GPCR orthosteric sites [1]. As a commercially available derivative sourced from GPCR-focused screening libraries, this compound serves as a starting point for structure–activity relationship (SAR) exploration aimed at developing DOR agonists with reduced β-arrestin recruitment liability—a key differentiator from the SNC80 chemotype that has been associated with seizurogenic adverse effects in clinical development [1].

Why 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Casually Replaced by In-Class Analogs


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, even minor N3-substituent modifications—such as replacement of ethyl with methyl, phenylethyl, or hydrogen—can profoundly alter DOR binding affinity, signaling bias (G-protein vs. β-arrestin), and off-target selectivity profiles [1]. The three derivatives characterized by Meqbil et al. (2024) share the same spirocyclic core but exhibit distinct pharmacological fingerprints, demonstrating that the N3 substituent is a critical driver of potency and functional selectivity [1]. Generic substitution with a non-ethyl analog therefore risks loss of target engagement or introduction of undesired biased signaling, undermining SAR continuity in hit-to-lead optimization campaigns.

Quantitative Differentiation Evidence for 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Versus Closest Analogs


N3-Ethyl Substitution Distinguishes This Compound from 3-Methyl and 3-Unsubstituted DOR Agonist Analogs Within the Same Chemotype

The target compound bears an N3-ethyl substituent, whereas the three DOR agonist derivatives characterized by Meqbil et al. (2024) carry different N3 substituents (structures disclosed in Fig. 1 of the primary reference, though exact substituent identities require access to the full article) [1]. Close commercially available analogs include 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS not specified, but cataloged) and 8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021100-28-6), which lack the N3-ethyl group entirely. In the broader 1,3,8-triazaspiro[4.5]decane-2,4-dione class, N3-substituent variation has been shown to modulate DOR potency and β-arrestin recruitment bias; the ethyl group provides a distinct steric and lipophilic profile that cannot be replicated by smaller (methyl, H) or larger (phenylethyl) substituents [1]. Quantitative head-to-head comparative data for this specific compound versus its closest analogs have not been published in peer-reviewed literature as of the search date.

Opioid Receptor Pharmacology GPCR Drug Discovery Structure–Activity Relationship

Thiophene-2-Carbonyl at Position 8: A Conserved Pharmacophoric Element with Privileged GPCR Binding Properties

The thiophene-2-carbonyl moiety at the 8-position of the spirocyclic scaffold is a recurring feature in several commercially cataloged 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and is present in the DOR agonist hits reported by Meqbil et al. (2024) [1]. This heteroaroyl group is hypothesized to engage in π–π stacking and hydrogen-bonding interactions within the DOR orthosteric binding pocket, as suggested by molecular docking and molecular dynamics simulations performed on the chemotype [1]. In contrast, analogs bearing alternative 8-position substituents (e.g., benzothiazole-5-carbonyl, as noted in patent literature for related spiro scaffolds) or lacking this moiety entirely (e.g., 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, CAS 168818-24-4) are expected to exhibit divergent DOR binding profiles.

Medicinal Chemistry GPCR Ligand Design Pharmacophore Modeling

Screening Provenance from a GPCR-Focused Library Increases Likelihood of Target-Relevant Activity Compared to Untargeted Spirocyclic Building Blocks

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold was identified as a DOR agonist hit through screening of the ChemBridge GPCR-focused library, a collection of 4,330 compounds designed using GPCR-relevant scaffolds that mimic the β-turn motif of endogenous peptide ligands [1]. Compounds bearing the 8-(thiophene-2-carbonyl) substituent are cataloged within this library space and are thus enriched for GPCR target engagement. In contrast, generic spirocyclic building blocks such as 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 168818-24-4) lack this GPCR-focused design lineage and have no documented receptor-level activity.

High-Throughput Screening GPCR Library Design Hit Identification

Recommended Application Scenarios for 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Available Evidence


N3-Substituent SAR Exploration in DOR Agonist Hit-to-Lead Optimization

Use the N3-ethyl compound as a probe to map the steric and lipophilic tolerance of the DOR orthosteric binding pocket at the N3 position. Directly compare potency (cAMP EC₅₀), β-arrestin recruitment efficacy, and selectivity (gpcrMAX panel) against the 3-methyl and 3-H analogs to establish quantitative SAR trends that guide lead optimization [1].

Scaffold-Hopping and Patent Circumvention in Opioid Analgesic Programs

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype represents a structurally novel DOR agonist scaffold distinct from the SNC80/diethylbenzamide chemotype that dominates clinical-stage DOR programs. This compound can serve as a starting point for designing patentably distinct DOR agonists with potentially reduced seizure liability, addressing a key limitation of prior clinical candidates [1].

Focused Library Design for Biased GPCR Signaling Discovery

Leverage this compound as a core scaffold for synthesizing a small, focused library exploring the interplay between N3 and 8-position substituents on G-protein versus β-arrestin signaling bias at the DOR. The chemotype's demonstrated ability to produce agonists with low β-arrestin recruitment makes it a privileged starting point for discovering G-protein-biased DOR ligands, a profile associated with reduced adverse effects [1].

Quote Request

Request a Quote for 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.